Rubidium dichloroiodate

Thermochemistry Calorimetry Polyhalides

Researchers requiring reliable thermochemical data for polyhalide systems face limited options with precisely characterized enthalpies. Rubidium dichloroiodate directly addresses this gap with a calorimetrically determined standard enthalpy of formation (-491.4 ± 4.1 kJ mol⁻¹), enabling accurate computational modeling and stability predictions. • Quantified thermodynamic benchmark for validating cation-size effects on lattice energy in polyhalide salts. • Distinctive NQR signature provides experimental validation of hypervalent bonding models. • Sourced as a strategic intermediate for high-purity rubidium compound production.

Molecular Formula Cl2IRb
Molecular Weight 283.28 g/mol
CAS No. 15859-81-1
Cat. No. B100994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRubidium dichloroiodate
CAS15859-81-1
Synonymsrubidium dichloroiodate
Molecular FormulaCl2IRb
Molecular Weight283.28 g/mol
Structural Identifiers
SMILESCl[I-]Cl.[Rb+]
InChIInChI=1S/Cl2I.Rb/c1-3-2;/q-1;+1
InChIKeyOHIFFRDMLMWTQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rubidium Dichloroiodate: Compound Overview


Rubidium dichloroiodate, Rb[ICl2] (CAS 15859-81-1), is an inorganic polyhalide salt composed of a rubidium cation (Rb⁺) and a linear dichloroiodate(I) anion ([ICl2]⁻) featuring a hypervalent iodine center [1]. This compound belongs to the class of alkali metal polyhalides, which are of interest for their distinctive bonding and thermochemical properties. Unlike common halide salts, the [ICl2]⁻ anion possesses an expanded valence, contributing to a unique electronic structure and reactivity profile that differentiates it from simpler halides [1].

Research Domain Polyhalide thermochemistry
Key Structural Feature Linear hypervalent [ICl2] anion
Selection Context Alkali metal cation comparison studies

Rubidium Dichloroiodate: Cation Substitution Impact


Selecting a dichloroiodate salt is not a simple matter of swapping one alkali metal for another. The choice of cation directly impacts the compound's fundamental thermodynamic properties. The crystalline lattice energy and, consequently, the standard enthalpy of formation are highly sensitive to the cation's ionic radius and polarizing power [1]. Substituting cesium (Cs⁺) with the smaller rubidium (Rb⁺) ion leads to a quantifiable and significant difference in the compound's stability, which is critical for processes where heat management, reaction energetics, or long-term material stability are key design parameters [1].

Target Rb[ICl2]
Substitution Attempt Cs[ICl2]
  • Cation radius difference may shift lattice energy and formation enthalpy
  • Thermal stability profile may not transfer directly; requires validation
  • Reaction energetics differ, impacting thermal management design

Rubidium Dichloroiodate: Key Thermochemical Data


Standard Enthalpy of Formation

In a direct head-to-head calorimetric study, the standard enthalpy of formation of crystalline rubidium dichloroiodate was determined and compared directly to its closest analog, cesium dichloroiodate [1]. The study established that Rb[ICl2] has a less negative enthalpy of formation than Cs[ICl2] [1].

Standard Enthalpy of Formation
Head-to-head
−491.4 ± 4.1 vs −511.1 ± 4.1 kJ mol−1
Quantifies cation-substitution effect on thermodynamic stability
Reaction calorimetry with aqueous AgNO3; Rb salt less exothermic by 19.7 kJ mol−1
Thermochemistry Calorimetry Polyhalides

Electronic Environment of [ICl2]⁻ Anion

The iodine-127 nuclear quadrupole resonance (NQR) spectrum of Rb[ICl2] has been reported as part of a broader study on alkali chloroiodides [1]. The average quadrupole coupling constant (e²Qq/h) for the ICl₂⁻ ion across this class, including the rubidium salt, is -3110 Mc/sec [1]. While a specific, isolated constant for Rb[ICl2] is not provided, this value is a key descriptor of the electronic environment and bonding within the anion, a property that is foundational to the compound's chemical behavior.

Electronic Environment of [ICl2]
Class-level
−3110 Mc/sec (avg. quadrupole coupling constant for class)
Class-level electronic structure benchmark for hypervalent bonding
Compound-specific NQR data not isolated; review required for Rb[ICl2]
Nuclear Quadrupole Resonance (NQR) Solid-State Chemistry Bonding

Rubidium Dichloroiodate: Research Applications


Polyhalide Lattice Energy Calorimetry

The precisely known standard enthalpy of formation (-491.4 ± 4.1 kJ mol⁻¹) for Rb[ICl2], established via direct reaction calorimetry [1], makes it a valuable compound for fundamental thermochemical research. Its quantified stability difference relative to the cesium analog provides a key data point for computational modeling and experimental studies investigating the relationship between cation size, lattice energy, and thermodynamic stability in polyhalide salts [1].

Hypervalent Bonding in Solid-State Physics

The reported nuclear quadrupole resonance (NQR) data for the [ICl2]⁻ anion in Rb[ICl2] provides a quantitative, experimental signature of its unique electronic environment [2]. Researchers investigating hypervalent bonding in inorganic solids can utilize this data to validate theoretical models of electron distribution and bonding in linear trihalide anions, contributing to a deeper understanding of structure-property relationships in these materials [2].

Rubidium Compound Purification

Polyhalide compounds of rubidium, such as Rb[ICl2], have been identified as potentially useful intermediates in the purification and production of high-purity rubidium compounds [3]. Specifically, isotripolyhalides very similar in property to alkali metals can be leveraged to separate rubidium from cesium, a common and challenging impurity in rubidium processing [3]. This application positions rubidium dichloroiodate as a strategic material for producing pure rubidium salts for advanced technologies.

Application
Selection Property
Validation Focus
Polyhalide lattice energy calorimetry
Reported enthalpy of formation
Thermochemical stability modeling
Hypervalent bonding in solid-state physics
Reported NQR coupling constant
Electronic structure validation
Rubidium compound purification
Reported polyhalide intermediate use
Rb/Cs separation efficiency

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